molecular formula C8H17N B2887376 (1,2-Dimethylcyclopentyl)methanamine CAS No. 1523106-53-7

(1,2-Dimethylcyclopentyl)methanamine

Cat. No.: B2887376
CAS No.: 1523106-53-7
M. Wt: 127.231
InChI Key: LOANGZHZONGGCT-UHFFFAOYSA-N
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Description

(1,2-Dimethylcyclopentyl)methanamine: is an organic compound with the molecular formula C8H17N. It is a derivative of cyclopentane, where two methyl groups are attached to the first and second carbon atoms, and a methanamine group is attached to the cyclopentane ring.

Mechanism of Action

While the specific mechanism of action for “(1,2-Dimethylcyclopentyl)methanamine” is not available, methenamine, a related compound, works by being hydrolyzed to formaldehyde in acidic environments (pH<6). Formaldehyde has nonspecific bactericidal action .

Safety and Hazards

The safety information available indicates that “(1,2-Dimethylcyclopentyl)methanamine” is potentially dangerous. The hazard statements associated with this compound are H226 (flammable liquid and vapor) and H314 (causes severe skin burns and eye damage) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethylcyclopentyl)methanamine typically involves the reaction of 1,2-dimethylcyclopentane with a suitable amine source. One common method is the reductive amination of 1,2-dimethylcyclopentanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2-Dimethylcyclopentyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (1,2-Dimethylcyclopentyl)methanamine is unique due to the presence of two methyl groups on the cyclopentane ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications .

Properties

IUPAC Name

(1,2-dimethylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-4-3-5-8(7,2)6-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOANGZHZONGGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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